molecular formula C8H10O B13553507 2-Ethynyl-7-oxabicyclo[2.2.1]heptane

2-Ethynyl-7-oxabicyclo[2.2.1]heptane

Cat. No.: B13553507
M. Wt: 122.16 g/mol
InChI Key: PCCVWRUEIPVQLB-UHFFFAOYSA-N
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Description

2-Ethynyl-7-oxabicyclo[221]heptane is a bicyclic compound featuring an ethynyl group and an oxabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with acetylenic dienophiles. This method is favored due to its efficiency in forming the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed:

    Oxidation: Formation of oxides.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Ethynyl-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of biological pathways . The oxabicycloheptane structure provides stability and enhances the compound’s ability to interact with specific targets.

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane structure but lacks the ethynyl group.

    2-Methylidene-7-oxabicyclo[2.2.1]heptane: Features a methylidene group instead of an ethynyl group.

    7-Oxabicyclo[2.2.1]hept-5-ene: Contains a double bond in the bicyclic structure.

Uniqueness: 2-Ethynyl-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for creating derivatives with diverse biological and chemical properties .

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

2-ethynyl-7-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C8H10O/c1-2-6-5-7-3-4-8(6)9-7/h1,6-8H,3-5H2

InChI Key

PCCVWRUEIPVQLB-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2CCC1O2

Origin of Product

United States

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